Periplocoside M
Description
Properties
Molecular Formula |
C34H52O9 |
|---|---|
Molecular Weight |
604.8 g/mol |
IUPAC Name |
(2S,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one |
InChI |
InChI=1S/C34H52O9/c1-18-15-27(39-6)30(37)31(40-18)43-22-9-12-32(4)21(16-22)7-8-23-24(32)10-13-33(5)25(23)11-14-34(33,38)20(3)42-28-17-26(35)29(36)19(2)41-28/h7,15,18-20,22-26,28-29,31,35-36,38H,8-14,16-17H2,1-6H3/t18-,19-,20-,22-,23+,24-,25-,26-,28+,29+,31-,32-,33-,34-/m0/s1 |
InChI Key |
CGUNKFNCRCGQRL-ZECAFWDFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Periplocoside M: A Technical Guide to Its Natural Sources, Abundance, and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Periplocoside M, a pregnane (B1235032) glycoside of significant pharmacological interest, is a naturally occurring compound found within a specific genus of plants. This technical guide provides an in-depth overview of the natural sources and abundance of this compound. It further details experimental protocols for its extraction and isolation, and visually elucidates its known biological signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources and Abundance
This compound is primarily isolated from plants belonging to the genus Periploca. The most notable species are Periploca sepium and Periploca forrestii, both of which have a history of use in traditional medicine.[1][2][3] These plants are the principal sources for the extraction of a variety of periplocosides, including this compound.
The abundance of these compounds can vary depending on the part of the plant. While specific quantitative data for this compound is not extensively available, studies on the closely related compound periplocin (B192072) in Periploca sepium provide valuable insights into the likely distribution of this compound. The highest concentrations are typically found in the root bark, followed by the stem bark.
Table 1: Abundance of Periplocin in Different Parts of Periploca sepium
| Plant Part | Abundance of Periplocin (%) |
| Root Bark | 1.03 |
| Stem Bark | 0.65 |
| Xylem of Stem | 0.39 |
| Xylem of Root | 0.26 |
| Leaves | Not Detected |
| Fruit | Not Detected |
Note: Data is for periplocin and serves as a proxy for the relative abundance of this compound.
Experimental Protocols
The isolation of this compound from its natural sources is typically achieved through a multi-step process involving extraction and chromatographic separation. The following is a representative protocol based on established methodologies for the isolation of periplocosides.
Extraction of Crude Periplocosides
-
Plant Material Preparation: Air-dried and powdered root bark of Periploca sepium is used as the starting material.
-
Solvent Extraction: The powdered material is extracted exhaustively with 95% ethanol (B145695) at room temperature. The extraction is typically repeated three times to ensure maximum yield.
-
Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with petroleum ether, chloroform, and n-butanol. The periplocosides are typically concentrated in the n-butanol fraction.
Isolation and Purification by Chromatography
-
Silica (B1680970) Gel Column Chromatography:
-
The n-butanol fraction is subjected to silica gel column chromatography.
-
A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of chloroform-methanol.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
The semi-purified fractions from the silica gel column are further purified by preparative HPLC.
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of methanol-water or acetonitrile-water is a common mobile phase.
-
Detection: A UV detector is used, with the wavelength set to the absorbance maximum of this compound (typically around 220 nm).
-
Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.
-
Biological Activity and Signaling Pathways
Periplocosides, including this compound, have demonstrated significant biological activities, primarily as immunosuppressive and insecticidal agents.
Immunosuppressive Activity
Periplocosides have been shown to inhibit the proliferation of T lymphocytes.[2] Specifically, Periplocoside E, a closely related compound, has been found to inhibit T cell activation by targeting specific signaling pathways.[4] It significantly inhibits the activation of extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while not affecting the p38 pathway.[4] This targeted inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as IL-2 and IFN-γ.[4]
Insecticidal Activity
Several periplocosides exhibit potent insecticidal properties. Their mechanism of action involves the disruption of the insect's midgut. Ingested periplocosides cause severe cytotoxicity to the midgut epithelial cells.[5] This leads to a cascade of events including swelling and lysis of the epithelial cells, disruption and sloughing of microvilli, and a sharp decrease in the number of rough endoplasmic reticulum and mitochondria.[5] Ultimately, this cellular damage leads to the death of the insect.
Conclusion
This compound, sourced from Periploca species, represents a promising natural compound with potent immunosuppressive and insecticidal activities. This guide provides a foundational understanding of its natural occurrence, methods for its isolation, and its mechanisms of action. Further research into the specific quantitative abundance of this compound and the refinement of isolation protocols will be crucial for its potential development as a therapeutic or pest control agent. The elucidation of its signaling pathways offers a roadmap for targeted drug design and development.
References
- 1. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii [agris.fao.org]
- 2. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural revision of periplocosides and periperoxides, natural immunosuppressive agents from the genus Periploca - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Periplocoside M: A Technical Guide to its Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M is a C21 steroidal glycoside isolated from the root bark of Periploca sepium, a plant used in traditional Chinese medicine.[1][2] Emerging research has identified this compound as a bioactive compound with potential therapeutic applications, primarily exhibiting anti-tumor and anti-inflammatory properties.[1][3] As a member of the cardiac glycoside family, its mechanisms of action are of significant interest to the scientific community for the development of novel therapeutics.[4][5] This technical guide provides a comprehensive overview of the known biological activities of this compound, including quantitative data, detailed experimental protocols for assessing its effects, and visualizations of the key signaling pathways it is likely to modulate.
Quantitative Data Presentation
The cytotoxic effects of this compound have been quantified against human cancer cell lines, with the following 50% inhibitory concentrations (IC50) reported:
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A-549 | Lung Carcinoma | 4.84 | [1] |
| HepG2 | Hepatocellular Carcinoma | 7.06 | [1] |
Known Biological Activities & Mechanisms of Action
Anti-Cancer Activity
This compound has demonstrated notable anti-tumor activity, primarily through cytotoxicity against cancer cells.[1] While detailed mechanistic studies on this compound are limited, the activities of its close structural analog, periplocin (B192072), provide significant insights into its likely mechanisms of action. These include the induction of apoptosis and cell cycle arrest.[4]
-
Induction of Apoptosis: Cardiac glycosides are known to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This is often initiated by the inhibition of the Na+/K+-ATPase pump, leading to downstream signaling events that culminate in programmed cell death.[6] Key events include the activation of caspases and alterations in the expression of pro- and anti-apoptotic proteins.[7]
-
Cell Cycle Arrest: Periplocin has been shown to cause cell cycle arrest at the G2/M phase in sarcoma cells and at the G0/G1 phases in breast cancer cells.[7] This is achieved by modulating the expression of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).[7]
Anti-Inflammatory Activity
Studies have confirmed that this compound possesses anti-inflammatory properties.[3] The general mechanism for cardiac glycosides involves the modulation of inflammatory signaling pathways. For instance, they can inhibit the production of pro-inflammatory mediators and regulate the activity of immune cells.[8]
Immunomodulatory Activity
While direct evidence for the immunomodulatory activity of this compound is not yet available, related compounds from Periploca sepium have been shown to possess immunosuppressive effects, particularly by inhibiting T-cell activation.[9] This suggests that this compound may also have the potential to modulate immune responses, a promising avenue for future research.
Signaling Pathways
The biological activities of cardiac glycosides like this compound are mediated through the modulation of key intracellular signaling pathways. Based on studies of related compounds, the PI3K/Akt/mTOR and AMPK/mTOR pathways are critical targets.
Caption: PI3K/Akt/mTOR signaling pathway and the potential inhibitory role of this compound.
Caption: AMPK/mTOR signaling pathway and the potential activating role of this compound on AMPK.
Experimental Protocols
The following are detailed, representative protocols for assessing the core biological activities of compounds like this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., A-549, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to determine the effect of this compound on cell cycle distribution.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
70% cold ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes.
-
Add 500 µL of PI staining solution and incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production Assay)
This assay measures the ability of this compound to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage inhibition of NO production by this compound is determined relative to the LPS-only control.
Conclusion
This compound is a promising natural product with demonstrated anti-cancer and anti-inflammatory activities. While current research provides initial quantitative data on its cytotoxicity, further in-depth studies are required to fully elucidate the specific molecular mechanisms underlying its various biological effects. The experimental protocols and signaling pathway information provided in this guide serve as a robust foundation for researchers to design and conduct future investigations into the therapeutic potential of this compound. The structural similarities to well-studied cardiac glycosides like periplocin suggest that this compound likely modulates fundamental cellular processes, making it a compelling candidate for continued drug discovery and development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Review on Phytochemistry and Pharmacology of Cortex Periplocae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journal11.magtechjournal.com [journal11.magtechjournal.com]
- 4. Periplocin, the most anti-proliferative constituent of Periploca sepium, specifically kills liposarcoma cells by death receptor mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Projectdetail - FWF [fwf.ac.at]
- 6. CAS 32476-67-8 | Periplocymarin [phytopurify.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Lack of Mutagenicity Potential of Periploca sepium Bge. in Bacterial Reverse Mutation (Ames) Test, Chromosomal Aberration and Micronucleus Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Periplocoside M: A Technical Guide to its Potential as an Immunosuppressive Agent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the immunosuppressive activity of Periplocoside M is limited in publicly available scientific literature. This guide synthesizes information from closely related compounds isolated from Periploca sepium, particularly Periplocoside E, to extrapolate the potential mechanisms, experimental validation, and therapeutic promise of this compound as an immunosuppressive agent. All quantitative data and proposed mechanisms should be considered hypothetical for this compound and require direct experimental verification.
Introduction
This compound is a pregnane (B1235032) glycoside isolated from the traditional Chinese medicinal plant Periploca sepium Bge. This plant has a history of use in treating conditions like rheumatoid arthritis, suggesting the presence of bioactive compounds with immunomodulatory properties. While research has focused on other constituents of Periploca sepium, such as Periplocoside E, the structural similarity of this compound suggests it may also possess significant immunosuppressive potential. This document provides a technical overview of the hypothesized immunosuppressive effects of this compound, based on data from analogous compounds, and outlines experimental protocols for its investigation.
Quantitative Data on Related Compounds
The following tables summarize the immunosuppressive effects of Periplocoside E, a closely related compound to this compound. This data provides a benchmark for the potential potency of this compound.
Table 1: In Vitro Immunosuppressive Activity of Periplocoside E
| Assay | Cell Type | Stimulant | IC50 Value | Reference Compound |
| Splenocyte Proliferation | Mouse Splenocytes | Concanavalin A | <5 µM | Not Specified |
| Mixed Lymphocyte Reaction | Mouse Splenocytes | Allogeneic Splenocytes | <5 µM | Not Specified |
| T-Cell Proliferation | Purified Mouse T-Cells | Anti-CD3 | Dose-dependent inhibition | Not Specified |
Table 2: Effect of Periplocoside E on Cytokine Production
| Cytokine | Cell Type | Stimulant | Effect |
| Interleukin-2 (IL-2) | Mouse Splenocytes / Purified T-Cells | OVA / Anti-CD3 | Dose-dependent suppression of production (at transcriptional level) |
| Interferon-gamma (IFN-γ) | Mouse Splenocytes / Purified T-Cells | OVA / Anti-CD3 | Dose-dependent suppression of production (at transcriptional level) |
Proposed Mechanism of Action
Based on studies of Periplocoside E, it is hypothesized that this compound exerts its immunosuppressive effects primarily through the direct inhibition of T-cell activation. This is likely mediated by interference with key signaling pathways involved in T-cell receptor (TCR) signal transduction.
A primary proposed target is the Mitogen-Activated Protein Kinase (MAPK) pathway . Specifically, Periplocoside E has been shown to inhibit the activation of Extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), while having no effect on p38 MAPK activation in T-cells stimulated with anti-CD3.[1] This selective inhibition of ERK and JNK signaling is crucial as these pathways are downstream of the TCR and are essential for T-cell proliferation, differentiation, and cytokine production.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the immunosuppressive potential of this compound.
T-Cell Proliferation Assay
Principle: To assess the ability of this compound to inhibit the proliferation of T-lymphocytes following stimulation with a mitogen (e.g., Concanavalin A or anti-CD3 antibody). Proliferation can be quantified using various methods, such as [3H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Mouse splenocytes or purified T-cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Concanavalin A (ConA) or plate-bound anti-CD3 antibody
-
96-well flat-bottom culture plates
-
[3H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)
-
Scintillation counter or flow cytometer
Procedure:
-
Prepare a single-cell suspension of mouse splenocytes or purify T-cells.
-
Seed the cells in a 96-well plate at a density of 2 x 105 cells/well.
-
Add varying concentrations of this compound to the wells. Include a vehicle control (solvent only) and a positive control immunosuppressant (e.g., Cyclosporin A).
-
Stimulate the cells with ConA (2.5 µg/mL) or plate-bound anti-CD3 (5 µg/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
For [3H]-thymidine incorporation: 18 hours before harvesting, add 1 µCi of [3H]-thymidine to each well. Harvest the cells onto glass fiber filters and measure radioactivity using a scintillation counter.
-
For CFSE assay: Prior to stimulation, label the cells with CFSE. After incubation, acquire the cells on a flow cytometer and analyze the dilution of CFSE fluorescence as a measure of cell division.
-
Calculate the 50% inhibitory concentration (IC50) value for this compound.
Cytokine Production Assay (ELISA)
Principle: To quantify the effect of this compound on the production of key pro-inflammatory cytokines, such as IL-2 and IFN-γ, by activated T-cells using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Supernatants from the T-cell proliferation assay (collected before adding [3H]-thymidine)
-
ELISA kits for mouse IL-2 and IFN-γ (including capture antibody, detection antibody, streptavidin-HRP, and substrate)
-
96-well ELISA plates
-
Wash buffer (PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate and add the culture supernatants and standards to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the concentration of cytokines in the samples based on the standard curve.
Western Blot Analysis of MAPK Signaling
Principle: To determine if this compound inhibits the phosphorylation (activation) of ERK and JNK in stimulated T-cells.
Materials:
-
Purified T-cells
-
This compound
-
Anti-CD3 antibody
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture purified T-cells with or without this compound for a predetermined time.
-
Stimulate the cells with anti-CD3 for various time points (e.g., 0, 5, 15, 30 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the ratio of phosphorylated to total protein for ERK and JNK.
Experimental and Logical Workflow
The following diagram illustrates a logical workflow for the comprehensive evaluation of this compound as a potential immunosuppressive agent.
Conclusion and Future Directions
While direct evidence is currently lacking, the data from structurally related compounds strongly suggest that this compound holds promise as a novel immunosuppressive agent. Its hypothesized mechanism of action, involving the selective inhibition of ERK and JNK signaling pathways in T-cells, presents an attractive target for therapeutic intervention in T-cell-mediated autoimmune diseases and organ transplant rejection.
Future research should focus on:
-
Direct experimental validation: Performing the outlined in vitro assays to determine the specific IC50 values and confirm the inhibitory effects of this compound on T-cell proliferation and cytokine production.
-
Mechanism elucidation: Confirming the proposed mechanism of action by investigating the MAPK pathway and exploring other potential signaling targets.
-
In vivo studies: Evaluating the efficacy of this compound in animal models of autoimmune disease and transplantation.
-
Structure-activity relationship studies: Comparing the activity of this compound with other related periplocosides to understand the structural determinants of its immunosuppressive activity.
The comprehensive investigation of this compound is warranted to fully understand its therapeutic potential and to develop it as a next-generation immunosuppressive drug.
References
Methodological & Application
Application Notes and Protocols for the Isolation and Purification of Periplocoside M from Periploca sepium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a pregnane (B1235032) glycoside isolated from the root bark of Periploca sepium, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the diverse family of C21 steroidal glycosides found in this plant species, this compound is a subject of research for its potential therapeutic applications.[1][2] This document provides a comprehensive guide for the isolation and purification of this compound, offering detailed protocols and methodologies intended for laboratory use. The procedures outlined are based on established methods for the separation of pregnane glycosides from Periploca sepium.[3][4][5]
Data Presentation
Table 1: Summary of Chromatographic Conditions for this compound Purification
| Chromatographic Step | Stationary Phase | Mobile Phase System | Elution Mode | Detection |
| Initial Fractionation | Silica (B1680970) Gel (200-300 mesh) | Chloroform-Methanol Gradient | Gradient | Thin-Layer Chromatography (TLC) |
| Fine Purification | C18 Reverse-Phase Silica Gel | Methanol-Water Gradient | Gradient | UV (220 nm) |
| Final Polishing | Preparative HPLC (C18 column) | Acetonitrile-Water Gradient | Isocratic or shallow gradient | UV (220 nm) |
Experimental Protocols
Preparation of Plant Material
The root bark of Periploca sepium is the primary source for the extraction of this compound.[3][4]
-
Protocol:
-
Obtain fresh or dried root bark of Periploca sepium.
-
Clean the root bark to remove any soil and foreign matter.
-
Air-dry the material thoroughly in a well-ventilated area, or use a drying oven at a temperature not exceeding 50°C to prevent degradation of thermolabile compounds.
-
Grind the dried root bark into a coarse powder (approximately 20-40 mesh) to increase the surface area for efficient extraction.
-
Extraction of Crude Periplocosides
This step involves the solvent extraction of the active compounds from the prepared plant material.
-
Protocol:
-
Macerate the powdered root bark of Periploca sepium with 95% ethanol (B145695) at room temperature (ratio of 1:10 w/v).
-
Allow the mixture to stand for 24 hours with occasional stirring.
-
Filter the extract and repeat the extraction process on the residue two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
-
Suspend the crude extract in water and partition successively with petroleum ether, chloroform (B151607), and n-butanol. The pregnane glycosides, including this compound, are typically enriched in the chloroform and n-butanol fractions.
-
Isolation and Purification by Column Chromatography
Column chromatography is a crucial step for the separation of this compound from the complex mixture of the crude extract.[2]
-
Protocol for Initial Fractionation (Silica Gel Chromatography):
-
Prepare a silica gel (200-300 mesh) column packed with a suitable solvent (e.g., chloroform).
-
Adsorb the dried chloroform or n-butanol fraction onto a small amount of silica gel to create a dry slurry.
-
Carefully load the slurry onto the top of the prepared column.
-
Elute the column with a stepwise gradient of chloroform-methanol (e.g., 100:1, 50:1, 20:1, 10:1, 5:1, v/v).
-
Collect fractions of a consistent volume (e.g., 20 mL).
-
Monitor the fractions by Thin-Layer Chromatography (TLC) using a chloroform-methanol-water (e.g., 8:2:0.2, v/v/v) developing system and visualize the spots by spraying with 10% sulfuric acid in ethanol followed by heating.
-
Combine fractions containing similar compound profiles, as indicated by TLC, for further purification.
-
-
Protocol for Fine Purification (Reverse-Phase Chromatography):
-
Pack a column with C18 reverse-phase silica gel.
-
Dissolve the partially purified fractions containing this compound in a minimal amount of methanol.
-
Load the sample onto the column.
-
Elute the column with a stepwise gradient of methanol-water (e.g., 30:70, 50:50, 70:30, 90:10, v/v).
-
Collect and monitor fractions using TLC or analytical HPLC.
-
Combine the fractions containing the target compound.
-
Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)
For obtaining high-purity this compound, preparative HPLC is the recommended final step.[6][7]
-
Protocol:
-
Use a preparative HPLC system equipped with a C18 column (e.g., 20 x 250 mm, 10 µm).
-
Dissolve the further purified sample in the mobile phase.
-
Inject the sample onto the column.
-
Elute with an isocratic or a shallow gradient mobile phase of acetonitrile (B52724) and water, optimized based on analytical HPLC runs.
-
Monitor the elution at 220 nm.
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent under reduced pressure to yield the purified compound.
-
Confirm the purity and identity of the isolated this compound using analytical techniques such as HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Logical relationship of purification steps for this compound.
References
- 1. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Insecticidal Pregnane Glycosides from the Root Barks of Periploca sepium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols for the Structural Analysis of Periplocoside M
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a steroidal glycoside, belongs to a class of natural products known for their diverse biological activities. Accurate structural elucidation is paramount for understanding its structure-activity relationships and for potential drug development. This document provides a comprehensive guide to the spectroscopic methods employed in the structural analysis of this compound and its analogues. The protocols and data presented herein are intended to serve as a practical resource for researchers engaged in the isolation and characterization of such compounds.
Note: Specific experimental data for this compound is not publicly available. The quantitative data presented in these notes is based on a closely related, representative steroidal glycoside to illustrate the application of these spectroscopic techniques.
Spectroscopic Overview for Structural Elucidation
The structural determination of complex natural products like this compound relies on a combination of modern spectroscopic techniques. Each method provides unique pieces of the structural puzzle, and their integrated analysis leads to an unambiguous assignment. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, including the connectivity of atoms and their stereochemical arrangement. 1D NMR (¹H, ¹³C, DEPT) and 2D NMR (COSY, HSQC, HMBC, NOESY) experiments are essential.
-
Mass Spectrometry (MS): Determines the molecular weight and elemental composition of the molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, while tandem MS (MS/MS) reveals fragmentation patterns that help in identifying structural motifs, particularly the sequence of sugar units in glycosides.
-
Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups within the molecule, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups, based on their characteristic vibrational frequencies.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores and conjugated systems within the molecule.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality spectroscopic data.
Protocol for NMR Spectroscopy:
-
Weigh approximately 5-10 mg of the purified this compound analogue.
-
Dissolve the sample in 0.5 mL of deuterated pyridine (B92270) (pyridine-d₅). The use of pyridine-d₅ is common for complex glycosides due to its excellent solvating power for polar compounds.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid peak broadening. Gentle warming or sonication may be applied if necessary.
Protocol for Mass Spectrometry (ESI-MS):
-
Prepare a stock solution of the this compound analogue in methanol (B129727) or a suitable solvent at a concentration of 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.
-
For electrospray ionization (ESI), it is often beneficial to add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode to the final solution to enhance ionization.
Protocol for IR Spectroscopy (ATR-FTIR):
-
Place a small amount (1-2 mg) of the solid, dry this compound analogue directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer.
-
Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Record the spectrum.
Protocol for UV-Vis Spectroscopy:
-
Prepare a solution of the this compound analogue in a UV-transparent solvent (e.g., methanol, ethanol) at a known concentration (typically in the range of 0.01-0.1 mg/mL).
-
Use a quartz cuvette with a 1 cm path length.
-
Record the UV-Vis spectrum, typically from 200 to 800 nm, against a solvent blank.
Data Presentation and Interpretation
NMR Spectroscopy Data
The following tables summarize the representative ¹H and ¹³C NMR data for a Periplocoside analogue, recorded in pyridine-d₅.
Table 1: ¹H NMR Data (500 MHz, Pyridine-d₅)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| Aglycone | |||
| 3 | 3.92 | m | |
| 6 | 5.30 | d | 4.7 |
| 18-CH₃ | 0.77 | s | |
| 19-CH₃ | 1.05 | s | |
| 21-CH₃ | 1.63 | d | 6.1 |
| Sugar Moiety 1 (e.g., Glucose) | |||
| 1' | 4.92 | d | 7.8 |
| 2' | 4.25 | t | 8.0 |
| 3' | 4.35 | t | 8.5 |
| 4' | 4.40 | t | 8.5 |
| 5' | 4.10 | m | |
| 6'a | 4.55 | dd | 11.5, 2.0 |
| 6'b | 4.38 | dd | 11.5, 5.5 |
| Sugar Moiety 2 (e.g., Rhamnose) | |||
| 1'' | 5.10 | br s | |
| 2'' | 4.65 | m | |
| 3'' | 4.50 | dd | 9.5, 3.0 |
| 4'' | 4.20 | t | 9.5 |
| 5'' | 4.75 | m | |
| 6''-CH₃ | 1.71 | d | 6.2 |
Table 2: ¹³C NMR Data (125 MHz, Pyridine-d₅)
| Position | δC (ppm) | DEPT |
| Aglycone | ||
| 3 | 78.4 | CH |
| 5 | 141.1 | C |
| 6 | 121.6 | CH |
| 13 | 45.8 | C |
| 14 | 52.3 | C |
| 17 | 64.2 | CH |
| 18 | 19.4 | CH₃ |
| 19 | 12.5 | CH₃ |
| 20 | 75.1 | CH |
| 21 | 16.3 | CH₃ |
| Sugar Moiety 1 (e.g., Glucose) | ||
| 1' | 102.5 | CH |
| 2' | 75.8 | CH |
| 3' | 78.9 | CH |
| 4' | 71.2 | CH |
| 5' | 78.1 | CH |
| 6' | 62.5 | CH₂ |
| Sugar Moiety 2 (e.g., Rhamnose) | ||
| 1'' | 101.9 | CH |
| 2'' | 72.5 | CH |
| 3'' | 72.8 | CH |
| 4'' | 74.1 | CH |
| 5'' | 69.8 | CH |
| 6'' | 18.8 | CH₃ |
Mass Spectrometry Data
High-resolution mass spectrometry provides the exact mass, which is used to determine the molecular formula. Tandem MS (MS/MS) experiments on the precursor ion help to elucidate the structure by observing neutral losses corresponding to the sugar units.
Table 3: Representative ESI-MS Data
| Ion | m/z [M+Na]⁺ | Molecular Formula | Fragmentation Ions (MS/MS) | Interpretation |
| Periplocoside Analogue | 800.4500 | C₄₂H₆₅O₁₅Na | 638.3921 | Loss of a deoxyhexose (e.g., rhamnose) |
| 476.3342 | Loss of a hexose (B10828440) (e.g., glucose) | |||
| 314.2763 | Aglycone fragment |
Infrared (IR) and UV-Visible Spectroscopy Data
Table 4: Representative IR and UV-Vis Data
| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Functional Group / Chromophore |
| FT-IR | ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~2930 | C-H stretching (aliphatic) | |
| ~1640 | C=C stretching (alkene) | |
| ~1070 (strong) | C-O stretching (glycosidic linkages) | |
| UV-Vis | λmax ~210 nm | Isolated double bond |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
2D NMR Correlation Logic
The following diagram illustrates the logical connections derived from key 2D NMR experiments for piecing together the molecular structure.
Mass Spectrometry Fragmentation Pathway
This diagram shows a representative fragmentation pathway for a steroidal diglycoside during MS/MS analysis.
Application Notes and Protocols for Dose-Response Studies of Periplocoside M in Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Periplocoside M, a cardenolide glycoside isolated from the root bark of Periploca sepium, has demonstrated significant cytotoxic and pro-apoptotic effects in a variety of cancer cell lines. This document provides detailed application notes and standardized protocols for conducting dose-response studies of this compound to evaluate its in vitro cytotoxic activity. The provided methodologies for cytotoxicity assays, such as the MTS assay and colony formation assay, along with protocols for apoptosis detection, are intended to ensure reproducible and reliable results. Furthermore, this document outlines the key signaling pathway implicated in this compound-induced cell death, offering a basis for mechanistic studies.
Data Presentation: Dose-Response of this compound
The cytotoxic effects of this compound are dose- and time-dependent. The following tables summarize the quantitative data from various studies on different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (ng/mL) | Treatment Duration (hours) |
| HuT 78 | T-cell Lymphoma | 484.94 ± 24.67 | 72 |
| Jurkat | T-cell Lymphoma | 541.68 ± 58.47 | 72 |
Data extracted from a study on lymphoma cells, where Periplocin (B192072) (this compound) significantly inhibited proliferation in a dose- and time-dependent manner[1].
Table 2: Dose-Dependent Inhibition of Cell Proliferation by this compound (Periplocin) in Lymphoma Cell Lines
| Cell Line | Concentration (ng/mL) | Inhibition Rate (%) after 24h | Inhibition Rate (%) after 48h | Inhibition Rate (%) after 72h |
| HuT 78 | 50 | 13.21 ± 1.63 | 23.00 ± 1.26 | 25.08 ± 2.98 |
| 100 | 26.10 ± 2.23 | 41.56 ± 0.82 | 44.14 ± 2.66 | |
| 200 | 35.73 ± 1.53 | 43.88 ± 4.14 | 47.00 ± 1.78 | |
| 400 | 37.93 ± 0.98 | 53.15 ± 1.76 | 56.13 ± 2.30 | |
| Jurkat | 50 | 13.45 ± 2.60 | 23.38 ± 1.66 | 33.99 ± 3.31 |
| 100 | 23.30 ± 1.79 | 25.49 ± 2.65 | 34.22 ± 3.87 | |
| 200 | 32.78 ± 0.59 | 44.26 ± 2.40 | 46.67 ± 2.78 | |
| 400 | 41.66 ± 1.97 | 53.09 ± 3.72 | 57.19 ± 2.72 |
This table summarizes the dose- and time-dependent inhibitory effects of periplocin on the proliferation of HuT 78 and Jurkat lymphoma cell lines as determined by the MTS assay[1][2].
Table 3: Dose-Dependent Induction of Apoptosis by this compound (Periplocin) in Cancer Cell Lines
| Cell Line | Concentration (ng/mL) | Apoptosis Rate (%) after 48h |
| SCC-15 | 50 | 7.85 |
| 100 | 27.57 | |
| CAL-27 | 50 | 4.23 |
| 100 | 22.28 | |
| HuT 78 | 100 | 16.43 ± 7.08 |
| 200 | 27.92 ± 5.15 | |
| 400 | 45.90 ± 8.69 | |
| Jurkat | 100 | 5.77 ± 1.83 |
| 200 | 10.11 ± 1.12 | |
| 400 | 10.61 ± 0.50 |
This table shows the percentage of apoptotic cells in oral squamous carcinoma cell lines (SCC-15 and CAL-27) and lymphoma cell lines (HuT 78 and Jurkat) after treatment with this compound for 48 hours, as determined by flow cytometry[2][3].
Experimental Protocols
Protocol 1: MTS Assay for Cell Viability
This protocol is for determining the cytotoxic effect of this compound on cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO, sterile filtered)
-
96-well tissue culture plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with is 10 ng/mL to 1000 ng/mL.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
After the incubation period, add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Protocol 2: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well tissue culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates containing 2 mL of complete culture medium.
-
-
Treatment with this compound:
-
Allow the cells to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
-
Colony Formation:
-
After 24 hours, remove the medium containing this compound and replace it with fresh complete culture medium.
-
Incubate the plates for 10-14 days, changing the medium every 2-3 days, until visible colonies are formed.
-
-
Staining and Quantification:
-
Wash the wells twice with PBS.
-
Fix the colonies with 1 mL of methanol (B129727) for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet solution to each well.
-
Stain for 10-20 minutes at room temperature.
-
Gently wash the wells with water to remove excess stain and let them air dry.
-
Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells).
-
Protocol 3: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
FITC signal (Annexin V) is typically detected in the FL1 channel and PI signal in the FL2 or FL3 channel.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the general workflow for evaluating the cytotoxic effects of this compound.
Caption: Workflow for assessing this compound cytotoxicity.
Signaling Pathway of this compound-Induced Apoptosis
This compound has been shown to induce apoptosis in cancer cells primarily through the activation of the AMPK/mTOR signaling pathway.
Caption: this compound induces apoptosis via the AMPK/mTOR pathway.
References
Troubleshooting & Optimization
Technical Support Center: Challenges in the Large-Scale Isolation of Periplocoside M
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale isolation of Periplocoside M from its natural source, Periploca sepium.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its large-scale isolation important?
This compound is a pregnane (B1235032) glycoside, a class of natural products known for their diverse biological activities. It is isolated from the root bark of Periploca sepium.[1] Members of the Periplocoside family have demonstrated significant immunosuppressive properties, making them promising candidates for the development of new drugs to treat autoimmune diseases and prevent organ transplant rejection.[2] The large-scale isolation of this compound is crucial to provide sufficient quantities for preclinical and clinical studies, and ultimately for potential therapeutic use.
Q2: What are the main challenges in the large-scale isolation of this compound?
The large-scale isolation of this compound presents several challenges common to natural product manufacturing:
-
Low Concentration: The target compound is often present in low concentrations within the plant material, requiring the processing of large amounts of biomass.[3][4]
-
Complex Mixtures: The crude plant extract contains a multitude of structurally similar compounds, making the purification of a single component difficult.
-
Process Scale-Up: Methodologies developed at the laboratory scale may not be directly transferable to an industrial scale, necessitating significant process optimization.[5][6]
-
Economic Viability: The cost of raw materials, solvents, and specialized equipment for large-scale purification can be substantial, impacting the overall economic feasibility.[7]
-
Compound Stability: this compound may be susceptible to degradation under certain conditions, leading to loss of yield and purity.
Q3: What is a general overview of the isolation and purification workflow for this compound?
A typical workflow for the isolation of this compound involves a multi-step process that begins with extraction from the plant material, followed by a series of chromatographic purification steps.
Q4: What analytical techniques are recommended for monitoring the purification process?
High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the primary analytical tool for monitoring the presence and purity of this compound throughout the isolation process.[8][9] Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative analysis of fractions.
Q5: What are the expected yields and purity of this compound from Periploca sepium?
| Stage | Starting Material | Expected Yield (w/w) | Expected Purity |
| Extraction | Dried Root Bark | 10 - 15% (Crude Extract) | < 1% |
| Liquid-Liquid Partitioning | Crude Extract | 2 - 5% (Enriched Fraction) | 1 - 5% |
| Column Chromatography | Enriched Fraction | 0.1 - 0.5% | 20 - 40% |
| Preparative HPLC | Partially Purified Fraction | 0.01 - 0.05% | > 95% |
| Crystallization | Highly Purified Fraction | > 90% (of input) | > 98% |
Q6: How should this compound be stored to ensure its stability?
While specific stability data for this compound is limited, general guidelines for storing purified natural products should be followed.[10][11] It is recommended to store this compound as a solid in a cool, dry, and dark place. For long-term storage, temperatures of -20°C or lower are advisable. If in solution, use aprotic solvents and store at low temperatures to minimize degradation.[10]
Troubleshooting Guides
Problem: Low Extraction Yield
| Potential Cause | Recommended Solution |
| Inappropriate Solvent | Test a range of solvents with varying polarities (e.g., methanol (B129727), ethanol, ethyl acetate (B1210297), and mixtures with water) to find the optimal extraction solvent. |
| Insufficient Extraction Time | Increase the extraction time or perform multiple extraction cycles to ensure complete extraction. |
| Particle Size of Plant Material | Grind the root bark to a fine powder to increase the surface area available for solvent penetration. |
| Suboptimal Temperature | Optimize the extraction temperature. While higher temperatures can increase solubility and extraction efficiency, they may also lead to the degradation of thermolabile compounds. |
| Degradation during Extraction | If the compound is known to be unstable, consider using milder extraction techniques such as maceration at room temperature or ultrasound-assisted extraction. |
Problem: Poor Resolution in Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | For initial column chromatography, silica (B1680970) gel is common. For preparative HPLC, reversed-phase (C18) or normal-phase columns can be used. Method development is crucial.[12] |
| Suboptimal Mobile Phase | Systematically vary the solvent composition and gradient profile to improve separation. The use of additives like formic acid or trifluoroacetic acid (for reversed-phase) or triethylamine (B128534) (for normal-phase) can improve peak shape. |
| Column Overloading | Reduce the amount of sample loaded onto the column. For preparative HPLC, consider using a larger dimension column. |
| Presence of Co-eluting Impurities | Employ orthogonal chromatographic techniques (e.g., normal-phase followed by reversed-phase) for better separation of complex mixtures. |
| Column Degradation | Ensure the column is properly cleaned and regenerated between runs. If resolution does not improve, the column may need to be replaced. |
Problem: Product Instability/Degradation
| Potential Cause | Recommended Solution |
| Exposure to High Temperatures | Avoid excessive heat during extraction and solvent evaporation. Use a rotary evaporator under reduced pressure at a low temperature. |
| pH Instability | Buffer the solutions during purification if this compound is found to be sensitive to acidic or basic conditions. |
| Oxidation | If the compound is susceptible to oxidation, perform purification steps under an inert atmosphere (e.g., nitrogen or argon). |
| Photodegradation | Protect the sample from light by using amber glassware or covering containers with aluminum foil. |
| Inappropriate Storage | Store the purified compound and intermediate fractions at low temperatures and protected from light and moisture. |
Problem: Difficulty with Crystallization
| Potential Cause | Recommended Solution |
| Presence of Impurities | Ensure the purity of the compound is high (>95%) before attempting crystallization. Minor impurities can inhibit crystal formation. |
| Inappropriate Solvent System | Screen a variety of solvent/anti-solvent systems to find conditions that promote slow crystal growth.[13][14] |
| Supersaturation Issues | Control the rate of supersaturation by slow cooling or slow evaporation of the solvent. |
| Lack of Nucleation Sites | Introduce a seed crystal or scratch the inside of the crystallization vessel to induce nucleation. |
| Amorphous Solid Formation | If an oil or amorphous solid forms, try re-dissolving and crystallizing from a different solvent system or at a different temperature.[13] |
Experimental Protocols (Generalized)
Protocol 1: Extraction of Crude Periplocosides from Periploca sepium Root Bark
-
Milling: Grind the dried root bark of Periploca sepium to a fine powder (40-60 mesh).
-
Extraction: Macerate the powdered material in 95% ethanol (1:10 w/v) at room temperature for 24 hours with occasional stirring. Repeat the extraction three times.
-
Filtration and Concentration: Combine the ethanolic extracts, filter to remove solid plant material, and concentrate under reduced pressure at 40°C to obtain the crude extract.
Protocol 2: Fractionation of Crude Extract using Column Chromatography
-
Adsorbent Preparation: Prepare a slurry of silica gel (100-200 mesh) in n-hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a stepwise gradient of n-hexane-ethyl acetate followed by ethyl acetate-methanol.
-
Fraction Collection and Analysis: Collect fractions and monitor by TLC or HPLC to identify those containing this compound. Pool the relevant fractions and concentrate.
Protocol 3: Purification of this compound using Preparative HPLC
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase will typically consist of a gradient of water and acetonitrile (B52724) or methanol.[8][9][15]
-
Sample Preparation: Dissolve the partially purified fraction from the previous step in the initial mobile phase composition and filter through a 0.45 µm filter.
-
Injection and Fractionation: Inject the sample onto the column and run the optimized gradient method. Collect fractions corresponding to the peak of this compound.
-
Purity Analysis and Concentration: Analyze the purity of the collected fractions by analytical HPLC. Pool the fractions with the desired purity (>98%) and remove the solvent under reduced pressure.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Immunosuppressive Agents Based on Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in natural product-based drug discovery assisted with in silico-based methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 5. Scale-Up of Natural Product Isolation | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Supelco Preparative HPLC products for Pharmaceutical Development and Production [sigmaaldrich.com]
- 9. What is Preparative HPLC | Find Your Purification HPLC System | Agilent [agilent.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Stability Protocol FOR: Document No. Effective Date Replaces Dated Total Pages | PDF | Shelf Life | Chemistry [scribd.com]
- 12. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
- 13. youtube.com [youtube.com]
- 14. US20190194240A1 - Crystallization of steviol glycosides - Google Patents [patents.google.com]
- 15. lcms.cz [lcms.cz]
Navigating Periplocoside M Dosage in Animal Research: A Technical Guide to Mitigating Toxicity
Technical Support Center
For researchers and drug development professionals utilizing Periplocoside M, a cardiac glycoside with therapeutic potential, optimizing dosage to achieve efficacy while avoiding toxicity is a critical challenge. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist in designing and executing animal studies with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound?
Q2: What are the typical signs of this compound toxicity to monitor in animal studies?
A2: Based on the known effects of cardiac glycosides, researchers should closely monitor animals for the following signs of toxicity:
-
Cardiovascular: Bradycardia (slow heart rate), arrhythmias (irregular heartbeat), changes in electrocardiogram (ECG) readings (e.g., AV block), and hypotension.[1][2]
-
Gastrointestinal: Nausea, vomiting, diarrhea, and loss of appetite.[1]
-
Neurological: Lethargy, weakness, and in severe cases, seizures.[4][5]
-
General: Weight loss, ruffled fur, and changes in behavior.
Q3: How should I determine a starting dose for my animal experiments?
A3: Due to the lack of specific preclinical data for this compound, a conservative dose-escalation approach is recommended. Start with a very low dose, several-fold lower than any reported effective dose of similar cardiac glycosides or the LD50 of related compounds like periplocin. A thorough literature review for in vivo studies of other Periploca-derived glycosides may provide additional guidance.
Q4: What animal models are most appropriate for studying this compound toxicity?
A4: The choice of animal model will depend on the specific research question. For general toxicity and dose-finding studies, rodents (mice and rats) are commonly used. For more detailed cardiovascular safety assessments, larger animal models such as rabbits or dogs may be more appropriate as their cardiovascular physiology is more analogous to humans.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden death in animals at a specific dose. | Acute cardiotoxicity leading to fatal arrhythmia. | Immediately halt the study at that dose level. Re-evaluate the dose-escalation plan and proceed with much smaller dose increments. Consider continuous ECG monitoring in subsequent cohorts. |
| Significant weight loss and reduced food/water intake. | Gastrointestinal toxicity or systemic illness. | Reduce the dosage. Provide supportive care, including hydration and nutritional supplements. Monitor for signs of dehydration and distress. |
| Bradycardia or arrhythmias observed on ECG. | Direct effect of this compound on cardiac conduction. | This is an expected, dose-dependent effect. The severity will determine the next steps. If mild and asymptomatic, continue monitoring. If severe or accompanied by clinical signs of distress, reduce the dose or discontinue treatment in that animal. |
| No discernible therapeutic effect at non-toxic doses. | The effective dose may be close to the toxic dose, or the compound may have low efficacy for the intended application. | Carefully consider a very gradual dose escalation with intensive monitoring. If a therapeutic window cannot be established, the compound may not be viable for the intended use. |
Quantitative Data Summary
Due to the limited availability of specific quantitative toxicity data for this compound, the following table includes information on a related cardiac glycoside, Periplocin, to provide a contextual reference.
| Compound | Animal Model | Route of Administration | LD50 | Key Toxicities |
| Periplocin | Mouse | Intraperitoneal | 15.20 mg/kg | Cardiotoxicity |
Disclaimer: This data is for a related compound and should be used only as a preliminary guide for designing dose-finding studies for this compound.
Experimental Protocols
Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
Objective: To determine the single-dose toxicity and identify the MTD of this compound in a rodent model.
Methodology:
-
Animal Model: Male and female mice (e.g., CD-1 or C57BL/6), 8-10 weeks old.
-
Groups: A control group (vehicle only) and at least 5 dose groups of this compound.
-
Dose Selection: Based on available data for related compounds, start with a low dose and escalate in subsequent groups (e.g., logarithmic dose increments).
-
Administration: Administer a single dose via the intended experimental route (e.g., intraperitoneal, intravenous, or oral gavage).
-
Observation: Monitor animals continuously for the first 4 hours, then at 24, 48, and 72 hours, and daily thereafter for 14 days. Record clinical signs of toxicity, body weight, and any mortality.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity. The LD50 can be calculated if sufficient mortality data is obtained across dose groups.
-
Pathology: At the end of the study, perform a gross necropsy on all animals. For animals in the high-dose groups and any that die during the study, collect major organs (heart, liver, kidneys, etc.) for histopathological analysis.
In-Vivo Cardiotoxicity Assessment
Objective: To evaluate the potential cardiotoxic effects of this compound in a rodent model.
Methodology:
-
Animal Model: Rats (e.g., Sprague-Dawley), instrumented for telemetry-based ECG and blood pressure monitoring.
-
Groups: A control group (vehicle only) and at least 3 dose groups of this compound (doses should be sub-lethal, based on acute toxicity findings).
-
Administration: Administer the compound daily for a predetermined period (e.g., 7 or 14 days) via the intended route.
-
Monitoring:
-
Continuous Telemetry: Record ECG and blood pressure throughout the study. Analyze for changes in heart rate, rhythm, and intervals (e.g., PR, QRS, QT).
-
Echocardiography: Perform echocardiograms at baseline and at the end of the study to assess cardiac function (e.g., ejection fraction, fractional shortening).
-
Biomarkers: Collect blood samples at baseline and at the end of the study to measure cardiac biomarkers (e.g., troponin I, troponin T, CK-MB).
-
-
Histopathology: At the end of the study, perfuse-fix the hearts and collect tissue for histopathological examination to look for signs of cardiac damage, such as inflammation, fibrosis, or necrosis.
Visualizations
Signaling Pathway of Cardiac Glycoside-Induced Cardiotoxicity
Caption: Cardiac glycoside toxicity pathway.
Experimental Workflow for Dose-Ranging and Toxicity Study
Caption: Workflow for dose-finding studies.
Troubleshooting Logic for In-Vivo Toxicity
Caption: Troubleshooting observed in-vivo toxicity.
References
- 1. calpoison.org [calpoison.org]
- 2. Cardiac Glycoside Plant Poisoning: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]
- 3. Naturally Occurring Cardiac Glycoside Poisoning | California Poison Control System [previewcalpoison.ucsf.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. Immunosuppression for in vivo research: state-of-the-art protocols and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The FDA Workshop on Improving Cardiotoxicity Assessment with Human-Relevant Platforms - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of analytical methods for Periplocoside M quantification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical quantification of Periplocoside M. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for quantifying this compound?
A1: The most common analytical methods for the quantification of this compound and other cardiac glycosides are High-Performance Liquid Chromatography coupled with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[[“]] LC-MS/MS is generally preferred for bioanalytical applications due to its higher sensitivity and selectivity, especially in complex matrices like plasma.[2][3]
Q2: What is the typical UV wavelength for the detection of this compound?
Q3: What are the key challenges in quantifying this compound in biological samples?
A3: A significant challenge in the bioanalysis of this compound is the "matrix effect," where components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.[2][3] Proper sample preparation is crucial to minimize these effects.
Q4: How can I ensure the stability of this compound in my samples and standards?
A4: Cardiac glycoside solutions should be stored at low temperatures (e.g., 4°C or -20°C) and protected from light to prevent degradation. For long-term storage, freezing at -80°C is advisable. It is essential to perform stability studies to understand the degradation profile of this compound under your specific storage and experimental conditions.
Q5: Where can I obtain a reference standard for this compound?
A5: Reference standards for this compound can be sourced from various chemical and pharmaceutical suppliers that specialize in natural product standards. It is crucial to obtain a standard with a certificate of analysis indicating its purity.
Troubleshooting Guides
This section provides solutions to common problems encountered during the HPLC-UV and LC-MS/MS analysis of this compound.
HPLC-UV Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No peak or very small peak | Injection issue (e.g., air bubble in syringe, clogged injector). | Manually inspect the injection process. Purge the injector and ensure the sample loop is completely filled. |
| Incorrect mobile phase composition. | Prepare fresh mobile phase and ensure all components are miscible and properly degassed. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check that the detector lamp is on and set to the correct wavelength for this compound (around 220 nm). | |
| Poor peak shape (tailing or fronting) | Column degradation or contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. For C18 columns, a slightly acidic pH (e.g., with 0.1% formic acid) often improves peak shape. | |
| Sample overload. | Reduce the injection volume or dilute the sample. | |
| Retention time drift | Inconsistent mobile phase composition. | Ensure accurate and consistent preparation of the mobile phase. Use a gradient proportioning valve if available. |
| Fluctuation in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column aging. | Replace the column if it has been used extensively. | |
| Baseline noise or drift | Air bubbles in the system. | Degas the mobile phase thoroughly. |
| Contaminated mobile phase or detector cell. | Prepare fresh mobile phase. Flush the detector cell with a suitable solvent. |
LC-MS/MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low signal intensity | Ion suppression due to matrix effects. | Improve sample cleanup using techniques like solid-phase extraction (SPE). Dilute the sample if sensitivity allows. |
| Inefficient ionization. | Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). This compound and related compounds often ionize well in positive ESI mode.[2][3] | |
| Incorrect mass transition (MRM) settings. | Infuse a standard solution of this compound to optimize the precursor and product ion masses. | |
| Inconsistent results (poor precision) | Variable matrix effects between samples. | Use a stable isotope-labeled internal standard (SIL-IS) if available. If not, use a structurally similar analog as an internal standard. |
| Inconsistent sample preparation. | Ensure consistent and reproducible sample extraction procedures for all samples. | |
| High background noise | Contamination in the LC-MS system. | Flush the entire system with a strong solvent. Check for contamination from solvents, tubing, or vials. |
| Co-eluting interferences from the matrix. | Optimize the chromatographic separation to resolve this compound from interfering compounds. |
Experimental Protocols
Representative LC-MS/MS Protocol for this compound Quantification in Plasma
This protocol is adapted from validated methods for structurally similar cardiac glycosides, periplocin (B192072) and periplogenin (B192074), and serves as a starting point for method development.[2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, add 10 µL of internal standard (IS) working solution (e.g., a structurally similar cardiac glycoside or a stable isotope-labeled analog).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 HPLC or equivalent.
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile (B52724).
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-8 min: 30-90% B
-
8-10 min: 90% B
-
10-10.1 min: 90-30% B
-
10.1-13 min: 30% B
-
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing a this compound standard. For related compounds, transitions like m/z 391.3 → 337.2 (periplogenin) have been used.[3]
Representative HPLC-UV Protocol for this compound Quantification
1. Sample Preparation (Solid-Phase Extraction - for plant extracts)
-
Extract the plant material with a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Evaporate the solvent and redissolve the residue in an appropriate solvent for SPE.
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interferences.
-
Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the mobile phase for HPLC analysis.
2. HPLC-UV Conditions
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is commonly used for cardiac glycosides.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Approximately 220 nm (to be optimized).
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of cardiac glycosides using LC-MS/MS, which can be used as a reference for method development for this compound.
Table 1: Linearity and Sensitivity
| Analyte | Matrix | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Periplocin | Rat Plasma | LC-MS/MS | 0.5 - 500 | 0.5 |
| Periplocymarin (B150456) | Rat Plasma | LC-MS/MS | 1 - 1000 | 1 |
| Periplogenin | Rat Plasma | LC-MS/MS | 0.1 - 100 | 0.1 |
| Periplogenin | Rat Plasma | LC-MS/MS | 0.2 - 250 | 0.2 |
Table 2: Precision and Accuracy
| Analyte | Matrix | Method | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Periplogenin | Rat Plasma | LC-MS/MS | < 9.85 | < 9.85 | -10.03 to 10.26 |
Data adapted from[3]
Visualizations
Caption: Workflow for this compound quantification in plasma.
Caption: Troubleshooting decision tree for analytical issues.
References
- 1. consensus.app [consensus.app]
- 2. A validated LC-MS/MS assay for the simultaneous determination of periplocin and its two metabolites, periplocymarin and periplogenin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A validated LC-MS/MS method for determination of periplogenin in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Independent verification of the immunosuppressive properties of Periplocoside M.
An Independent Verification of the Immunosuppressive Properties of Periplocoside M: A Comparative Guide
Introduction
This compound is a naturally occurring pregnane (B1235032) glycoside isolated from the root bark of Periploca sepium. This plant has a history of use in traditional medicine for treating conditions like rheumatoid arthritis, suggesting that its chemical constituents may possess immunomodulatory properties. This guide provides an objective comparison of the immunosuppressive potential of this compound and its analogues with established immunosuppressive drugs, Cyclosporin (B1163) A and Tacrolimus.
Due to the limited availability of specific experimental data for this compound, this guide will leverage data from closely related and more extensively studied compounds from Periploca sepium, namely Periplocoside A and Periplocoside E, as representative examples of this class of molecules. This comparative analysis is intended for researchers, scientists, and professionals in drug development who are exploring novel immunosuppressive agents.
Quantitative Comparison of Immunosuppressive Activity
The immunosuppressive efficacy of a compound is often quantified by its half-maximal inhibitory concentration (IC50) in assays measuring lymphocyte proliferation and cytokine production. The following tables summarize the available quantitative data for Periplocosides and the comparator drugs.
Table 1: Inhibition of T-Cell Proliferation
| Compound | IC50 | Cell Type | Stimulation | Reference |
| Periplocoside Analogues | 0.29 µM - 1.97 µM | Mouse T-lymphocytes | Concanavalin A | [1][2] |
| Cyclosporin A | 19 ± 4 µg/L (~15.8 nM) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Mixed Lymphocyte Reaction | [3] |
| Cyclosporin A | 309 µg/L (~257 nM) | Human Whole Blood | Phytohaemagglutinin (PHA) | [4] |
| Tacrolimus | 126.4 ± 337.7 ng/mL (~157 pM - 1.3 µM) | Human Lymphocytes | Not Specified | [5] |
| Tacrolimus | ~3.125 ng/mL (~3.9 nM) | Human PBMCs | anti-CD3ε mAb | [6] |
Table 2: Inhibition of Cytokine Production
| Compound | Inhibited Cytokines | Cell Type | Stimulation | Reference |
| Periplocoside A | IL-4, IFN-γ | Mouse Natural Killer T (NKT) cells | α-Galactosylceramide or anti-CD3 | [7] |
| Periplocoside E | IL-2, IFN-γ | Mouse Splenocytes | Ovalbumin | [8] |
| Cyclosporin A | IL-2 | Rat Splenocytes | Not Specified | [9] |
| Tacrolimus | TNF-α | Human T-cells | anti-CD3/CD28 | [10] |
Experimental Protocols
Detailed methodologies are crucial for the independent verification and comparison of experimental findings. Below are representative protocols for key assays used to evaluate immunosuppressive properties.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the extent to which a compound inhibits the division of T-cells upon stimulation. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that is equally distributed between daughter cells upon division, leading to a halving of fluorescence intensity with each generation.
Materials:
-
Isolated Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes
-
Complete RPMI-1640 medium
-
CFSE stock solution
-
T-cell mitogen (e.g., Phytohaemagglutinin (PHA), anti-CD3/CD28 beads)
-
Test compounds (this compound, Cyclosporin A, Tacrolimus)
-
Phosphate Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension of PBMCs or splenocytes.
-
Label the cells with CFSE at a final concentration of 0.5-5 µM in PBS for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium supplemented with 10% FBS.
-
Wash the cells twice with complete medium.
-
Resuspend the CFSE-labeled cells at a concentration of 1 x 10^6 cells/mL in complete medium.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add the test compounds at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (a known immunosuppressant).
-
Stimulate the cells by adding a mitogen (e.g., PHA at 5 µg/mL or anti-CD3/CD28 beads). Include unstimulated control wells.
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Analyze the cells by flow cytometry, gating on the live T-cell population.
-
Quantify proliferation by analyzing the dilution of the CFSE signal. The percentage of inhibition is calculated relative to the stimulated vehicle control.
Cytokine Production Assay (Intracellular Staining)
This method quantifies the production of specific cytokines within individual cells, providing insights into the functional response of T-cell subsets.
Materials:
-
Isolated PBMCs or splenocytes
-
Complete RPMI-1640 medium
-
T-cell stimulants (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
Test compounds
-
Fluorescently labeled antibodies for cell surface markers (e.g., CD3, CD4) and intracellular cytokines (e.g., IL-2, IFN-γ)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension and culture the cells in a 24-well plate.
-
Add the test compounds at desired concentrations.
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours at 37°C in a 5% CO2 incubator.
-
For the final 2-4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL) to allow cytokines to accumulate intracellularly.
-
Harvest the cells and wash with PBS.
-
Stain for surface markers by incubating the cells with fluorescently labeled antibodies (e.g., anti-CD4, anti-CD8) for 30 minutes on ice.
-
Wash the cells to remove unbound antibodies.
-
Fix the cells using a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize the cell membrane using a permeabilization buffer (e.g., containing saponin).
-
Stain for intracellular cytokines by incubating the cells with fluorescently labeled anti-cytokine antibodies for 30 minutes at room temperature.
-
Wash the cells to remove unbound antibodies and resuspend in PBS.
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells within different T-cell populations.
Visualizing the Mechanisms of Action
The following diagrams illustrate the key signaling pathways involved in T-cell activation and the points at which the compared immunosuppressants exert their effects.
Conclusion
The available evidence suggests that glycosides from Periploca sepium, such as Periplocoside A and E, exhibit potent immunosuppressive properties by inhibiting T-cell proliferation and cytokine production.[1][2][7][8] Their efficacy, as indicated by their low micromolar IC50 values, positions them as interesting candidates for further investigation. The mechanism of action for Periplocoside E appears to involve the inhibition of the ERK and JNK signaling pathways, distinguishing it from calcineurin inhibitors like Cyclosporin A and Tacrolimus.[8]
While direct experimental data on this compound is currently lacking, its structural similarity to other active periplocosides warrants a thorough investigation into its specific immunosuppressive profile. Future studies should focus on determining the precise IC50 values of this compound in various immune cell assays, elucidating its molecular targets and signaling pathways, and evaluating its in vivo efficacy and safety. Such research will be critical in verifying its potential as a novel therapeutic agent for autoimmune diseases and transplantation.
References
- 1. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Immunosuppressive pregnane glycosides from Periploca sepium and Periploca forrestii [agris.fao.org]
- 3. A comparison of the immunosuppressive effects of cyclosporine A and cyclosporine G in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro exposure effects of cyclosporin A and bis(tri-n-butyltin)oxide on lymphocyte proliferation, cytokine (receptor) mRNA expression, and cell surface marker expression in rat thymocytes and splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tacrolimus Inhibits NF-κB Activation in Peripheral Human T Cells | PLOS One [journals.plos.org]
A Comparative Guide to Periplocoside M and Other Natural Compounds in Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
The search for novel, effective, and less toxic cancer therapies has led researchers to explore the vast potential of natural compounds. Among these, Periplocoside M, a cardiac glycoside from the Periploca genus, has garnered interest for its potential anticancer properties. This guide provides an objective comparison of this compound (represented by its close analogue, Periplocin (B192072), due to the limited availability of specific data on this compound) with other well-known natural compounds used in cancer research and treatment: Paclitaxel (B517696), Vincristine, Curcumin, and Resveratrol. This comparison is based on available experimental data on their mechanisms of action, cytotoxic effects, and clinical trial status.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following table summarizes the IC50 values of Periplocin and other selected natural compounds across various cancer cell lines. It is important to note that these values are collated from different studies and experimental conditions, such as drug exposure time, can influence the results.
| Compound | Cancer Cell Line | IC50 Value |
| Periplocin | Pancreatic (PANC-1) | 71.6 nM[1] |
| Pancreatic (CFPAC-1) | 331 nM[1] | |
| Lung (A549) | Data not available | |
| Breast (MCF-7) | 7.5 µM[2] | |
| Oral Squamous Carcinoma (SCC-15) | ~100-200 ng/mL (after 48h)[3] | |
| Oral Squamous Carcinoma (CAL-27) | ~50-100 ng/mL (after 48h)[3] | |
| Lymphoma (HuT 78) | 484.94 ng/mL[4] | |
| Lymphoma (Jurkat) | 541.68 ng/mL[4] | |
| Paclitaxel | Ovarian (1A9) | 4 nM[5] |
| Breast (MCF-7) | 5 nM[5] | |
| Lung (A549) | 40 nM[5] | |
| Vincristine | Neuroblastoma (SY5Y) | 1.6 nM[5] |
| Breast (MCF-7) | 7.371 nM[6] | |
| Ovarian (1A9) | 4 nM[5] | |
| Lung (A549) | 40 nM[5] | |
| Curcumin | Breast (MCF-7) | 40.72 µM (24h)[7] |
| Breast (MDA-MB-231) | 35.29 µM (24h)[7] | |
| Colorectal (SW480) | ~10-13 µM[8] | |
| Pancreatic | 8 g daily (in vivo)[9] | |
| Resveratrol | Breast (MCF-7) | 51.18 µM[10] |
| Hepatocellular Carcinoma (HepG2) | 57.4 µM[10] | |
| Colon (SW480) | ~70-150 µM[11] |
Mechanisms of Action: A Comparative Overview
The anticancer activity of these natural compounds stems from their ability to interfere with various cellular processes essential for cancer cell survival and proliferation.
Periplocin
Periplocin, a cardiac glycoside, primarily induces apoptosis (programmed cell death) and inhibits cell proliferation in cancer cells.[3][12] Its mechanisms of action involve the modulation of several key signaling pathways:
-
AMPK/mTOR Pathway: Periplocin activates the AMP-activated protein kinase (AMPK) and inhibits the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and proliferation.[12]
-
PI3K/Akt/mTOR Pathway: It also downregulates the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling cascade, which is crucial for cell survival and is often hyperactivated in cancer.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, involved in cell proliferation, differentiation, and apoptosis, is also modulated by Periplocin.[3]
-
Death Receptor Pathway: Periplocin can upregulate the expression of death receptors like DR4 and DR5, sensitizing cancer cells to apoptosis.[13]
Paclitaxel
Paclitaxel, a taxane (B156437) diterpenoid, is a well-established chemotherapeutic agent. Its primary mechanism involves the stabilization of microtubules, which are essential components of the cell's cytoskeleton. By preventing the dynamic disassembly of microtubules, Paclitaxel arrests the cell cycle in the G2/M phase, leading to apoptosis.[14]
Vincristine
Vincristine, a vinca (B1221190) alkaloid, also targets microtubules but through a different mechanism than Paclitaxel. It inhibits the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to metaphase arrest and subsequent apoptosis.[15]
Curcumin
Curcumin, the active component of turmeric, is a polyphenol with pleiotropic anticancer effects. It modulates multiple signaling pathways, including:
-
NF-κB Pathway: Curcumin inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation, cell survival, and proliferation.[9]
-
STAT3 Pathway: It also suppresses the signal transducer and activator of transcription 3 (STAT3) pathway, another key regulator of cell growth and survival.[9]
-
PI3K/Akt and MAPK Pathways: Curcumin has been shown to inhibit the PI3K/Akt and MAPK pathways in various cancer cells.[9]
Resveratrol
Resveratrol, a stilbenoid found in grapes and other fruits, exhibits a wide range of anticancer activities. Its mechanisms include:
-
Induction of Apoptosis: Resveratrol can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: It can cause cell cycle arrest at different phases, depending on the cancer cell type.
-
Modulation of Signaling Pathways: Resveratrol influences several signaling pathways, including sirtuin-1 (SIRT1), AMPK, and NF-κB.[16]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by these natural compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Effect of periplocin on malignant behavior of oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitory Effects of Periplocin on Lymphoma Cells: A Network Pharmacology Approach and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. bosterbio.com [bosterbio.com]
- 9. The Role of Curcumin in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Resveratrol in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Periplocin inhibits the growth of pancreatic cancer by inducing apoptosis via AMPK‐mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Periplocin Induces Apoptosis of Pancreatic Cancer Cells through Autophagy via the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
Head-to-head comparison of Periplocoside M and Periplocoside E's effects on T-cells.
A guide for researchers and drug development professionals.
Executive Summary
The comparative effects of Periplocoside M and Periplocoside E on T-lymphocyte function represent a significant area of interest for immunology and drug development, particularly in the context of autoimmune diseases and cancer. However, a direct head-to-head experimental comparison of these two pregnane (B1235032) glycosides is not available in the current scientific literature. This guide synthesizes the available data for each compound, drawing from studies on Periplocoside E's immunosuppressive effects on normal T-cells and the pro-apoptotic effects of a related compound, Periplocin, on T-cell derived lymphoma lines. It is crucial to note that while both are derived from Periploca sepium, Periplocin and this compound are distinct molecules, and data for Periplocin should not be directly extrapolated to this compound. This document aims to provide a comprehensive overview based on existing research to inform future comparative studies.
Periplocoside E: An Inhibitor of T-Cell Activation
Periplocoside E (PSE) has been identified as a potent immunosuppressive agent with direct inhibitory effects on T-cell activation and function. Research indicates that PSE can modulate T-cell proliferation, cytokine production, and the signaling pathways crucial for an immune response.
Quantitative Data Summary: Periplocoside E Effects on T-Cells
| Parameter | Effect | Cell Type | Concentration | Key Findings |
| T-Cell Proliferation | Inhibition | Murine Splenocytes | <5 µM | Significantly inhibited proliferation induced by Concanavalin A and in mixed lymphocyte culture reactions with no cytotoxicity.[1] |
| Inhibition | Primary murine T-cells | Dose-dependent | Inhibited anti-CD3-induced T-cell proliferation.[1] | |
| Cytokine Production | Inhibition | Murine Splenocytes from OVA-immunized mice | Dose-dependent | Suppressed the production of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[1] |
| Inhibition | Primary murine T-cells | Dose-dependent | Inhibited the production of IL-2 and IFN-γ at the transcriptional level.[1] | |
| T-Cell Activation | Inhibition | Primary murine T-cells | Dose-dependent | Downregulated the expression of the IL-2 receptor alpha chain (CD25).[1] |
| Signaling Pathways | Inhibition | Primary murine T-cells | Not specified | Specifically inhibited the activation of Extracellular signal-regulated kinase (ERK) and Jun N-terminal kinase (JNK), with no effect on p38 MAPK.[1] |
Signaling Pathway of Periplocoside E in T-Cells
Periplocin: An Inducer of Apoptosis in T-Cell Lymphoma
While data on this compound is scarce, studies on the related cardiac glycoside, Periplocin, provide insights into its effects on T-cell derived lymphoma cell lines, HuT 78 and Jurkat. It is important to reiterate that these findings are on cancerous T-cell lines and may not be directly applicable to healthy T-cells.
Quantitative Data Summary: Periplocin Effects on T-Cell Lymphoma Lines
| Parameter | Effect | Cell Line | Concentration | Key Findings |
| Cell Proliferation (IC50) | Inhibition | HuT 78 | 484.94 ± 24.67 ng/mL | Periplocin significantly inhibited proliferation in a dose- and time-dependent manner. |
| Inhibition | Jurkat | 541.68 ± 58.47 ng/mL | ||
| Apoptosis | Induction | HuT 78 | 100 ng/mL | 16.43% ± 7.08% apoptotic cells. |
| 200 ng/mL | 27.92% ± 5.15% apoptotic cells. | |||
| 400 ng/mL | 45.90% ± 8.69% apoptotic cells. | |||
| Induction | Jurkat | 100 ng/mL | 5.77% ± 1.83% apoptotic cells. | |
| 200 ng/mL | 10.11% ± 1.12% apoptotic cells. | |||
| 400 ng/mL | 10.61% ± 0.50% apoptotic cells. | |||
| Cell Cycle | Arrest | HuT 78 & Jurkat | Not specified | Increased ratio of cells in the G2/M phase. |
| Signaling Pathways | Modulation | HuT 78 & Jurkat | Not specified | Implicated in the PI3K-Akt and MAPK signaling pathways. |
Signaling Pathway of Periplocin in T-Cell Lymphoma
Proposed Experimental Workflow for Head-to-Head Comparison
To directly compare the effects of this compound and Periplocoside E on T-cells, a standardized set of in vitro assays is required. The following workflow is proposed for future research.
Detailed Experimental Protocols
The following are generalized protocols for the key assays mentioned. Researchers should optimize these protocols based on their specific experimental conditions and reagents.
T-Cell Proliferation Assay (MTT Assay)
-
Cell Plating: Seed purified T-cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Stimulation and Treatment: Stimulate the T-cells with anti-CD3 (e.g., 1 µg/mL, plate-bound) and anti-CD28 (e.g., 1 µg/mL, soluble) antibodies. Concurrently, treat the cells with varying concentrations of this compound or Periplocoside E. Include vehicle-only and unstimulated controls.
-
Incubation: Culture the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of proliferation inhibition relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
-
Cell Culture and Treatment: Culture purified T-cells (1 x 10^6 cells/mL) with or without stimulation (as described above) and treat with different concentrations of this compound or Periplocoside E for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour. Differentiate between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[2][3][4]
Cytokine Production Assay (ELISA for IL-2 and IFN-γ)
-
Cell Culture and Supernatant Collection: Culture and stimulate T-cells as described for the proliferation assay with the respective treatments. After 48-72 hours, collect the cell culture supernatants by centrifugation and store at -80°C until use.
-
ELISA Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for either human IL-2 or IFN-γ overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted standards and the collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop.
-
Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Reading: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of the cytokines in the samples by interpolating from the standard curve.[5][6][7][8]
Conclusion
The available evidence suggests that Periplocoside E is a promising immunosuppressive agent that warrants further investigation for T-cell mediated autoimmune disorders. Its mechanism of action appears to involve the inhibition of key signaling pathways (ERK and JNK) that are essential for T-cell activation, proliferation, and cytokine secretion.
Conversely, data on this compound's direct effects on T-cells is currently lacking. Studies on the related compound, Periplocin, indicate a potential for inducing apoptosis in T-cell malignancies through modulation of the PI3K-Akt and MAPK pathways. However, it is imperative to conduct further research to elucidate the specific effects of this compound on both healthy and malignant T-cells.
Future research should prioritize direct, controlled comparisons of this compound and Periplocoside E using standardized protocols, such as those outlined in this guide. Such studies will be instrumental in defining their distinct and overlapping immunomodulatory properties and will be critical for guiding their potential therapeutic applications.
References
- 1. Periplocoside E, an effective compound from Periploca sepium Bge, inhibited T cell activation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Flow cytometry apoptosis assay in Jurkat cells | Domainex [domainex.co.uk]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weldonbiotech.com [weldonbiotech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. abcam.com [abcam.com]
- 8. cdn.stemcell.com [cdn.stemcell.com]
Replicating Published Findings on the Bioactivity of Periplocoside M: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reported bioactivity of Periplocoside M with established alternatives, supported by experimental data from published literature. The objective is to offer a consolidated resource for researchers interested in replicating and expanding upon the current understanding of this natural compound's therapeutic potential.
Data Presentation: Comparative Bioactivity
The following tables summarize the quantitative data on the anti-cancer and anti-inflammatory activities of this compound and its alternatives.
Table 1: In Vitro Anti-Cancer Activity of this compound and Standard Chemotherapeutic Agents
| Compound | Cell Line | Assay | IC₅₀ | Exposure Time | Citation |
| This compound (PHM) | HCCLM3 (Liver Cancer) | MTT | 79.4 ± 0.26 µg/mL | 24 h | [1] |
| 67.2 ± 0.70 µg/mL | 48 h | [1] | |||
| 86.0 ± 0.19 µg/mL | 72 h | [1] | |||
| Doxorubicin | SNU449 (Liver Cancer) | Resazurin | >10 µM | 72 h | [2] |
| HepG2 (Liver Cancer) | Resazurin | 1.3 ± 0.18 µM | 24 h | [3] | |
| Huh7 (Liver Cancer) | Resazurin | 5.2 ± 0.49 µM | 24 h | [3] | |
| Cisplatin | LM3 (Liver Cancer) | MTT | ~2 µmol/L | 48 h | [4] |
| HepG2 (Liver Cancer) | Not Specified | 45 µM | Not Specified | [5] | |
| Paclitaxel (B517696) | MDA-MB-231 (Breast Cancer) | MTT | 0.3 µM | Not Specified | [6][7] |
| MDA-MB-231 (Breast Cancer) | Not Specified | 0.037 µM | Not Specified | [8] |
Table 2: In Vitro Anti-Inflammatory Activity of Standard Drugs
| Compound | Cell Line | Assay | IC₅₀ | Citation |
| Dexamethasone | RAW 264.7 (Macrophage) | NO Production Inhibition | 34.60 µg/mL | [9] |
| Ibuprofen | RAW 264.7 (Macrophage) | NO Production Inhibition | ~200-400 µM | [10] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate replication.
Cell Proliferation Assay (MTT Assay)
This protocol is used to assess the anti-proliferative effects of a compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCCLM3, MDA-MB231) in 96-well plates at a density of 1 x 10⁴ cells per well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200, and 400 µg/ml) for different time intervals (e.g., 24, 48, and 72 hours).
-
MTT Addition: After the incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 3 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the optical density at 570 nm using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100.[1]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment: Treat cells with the desired concentration of the compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in cold 70% ethanol (B145695) and store at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to detect and quantify apoptosis (programmed cell death) induced by a compound.
Methodology:
-
Cell Treatment: Treat cells with the compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams were created using Graphviz (DOT language) to illustrate key biological pathways and experimental procedures.
Caption: Proposed signaling pathway for the anti-cancer activity of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liver Cancer Cell Lines Treated with Doxorubicin under Normoxia and Hypoxia: Cell Viability and Oncologic Protein Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. mdpi.com [mdpi.com]
- 6. mejc.sums.ac.ir [mejc.sums.ac.ir]
- 7. HER2 positivity may confer resistance to therapy with paclitaxel in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Co-Administration of Gagam-Sipjeondaebo-Tang and Ibuprofen Alleviates the Inflammatory Response in MPTP-Induced Parkinson’s Disease Mouse Model and RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
